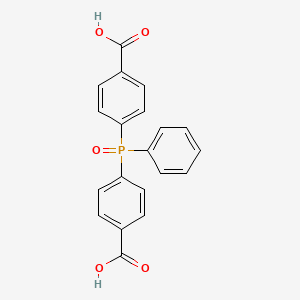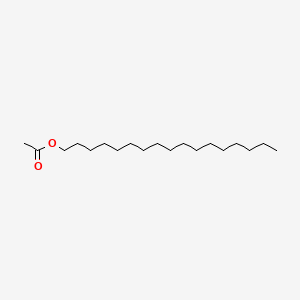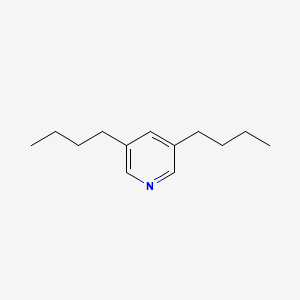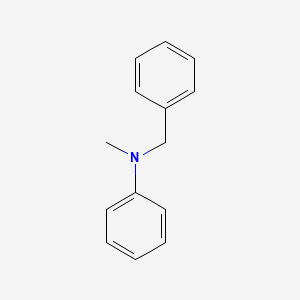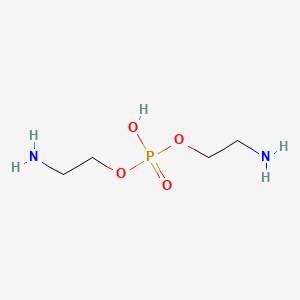
Bis(2-aminoethyl) hydrogen phosphate
説明
Bis(2-aminoethyl) hydrogen phosphate, also known as BAEHP, is an organic compound composed of two aminoethyl groups and one phosphate group. It is often used as a buffer in laboratory experiments and is a component of many biochemical and physiological processes. BAEHP is a versatile compound that has been utilized in a variety of scientific research applications, including enzymatic reactions, protein purification, and cell culture.
科学的研究の応用
Nephrotoxicity Studies
Bis(2-aminoethyl) hydrogen phosphate has been studied for its nephrotoxic properties. Research involving its related compound, Bis (2,3-dibromopropyl) phosphate (BIS-BP), a metabolite of Tris (2,3-dibromopropyl) phosphate (TRIS-BP), indicated acute nephrotoxicity. The study found sex-based differences in response to BIS-BP, with female rats exhibiting less severe structural damage compared to male rats. The research also explored the role of drug metabolism inhibitors in reducing BIS-BP toxicity (Elliott et al., 1983).
Metabolic Studies
Bis(2-amino-1-naphthyl) phosphate, a urinary metabolite of 2-naphthylamine, was identified as a key player in metabolism studies. This discovery was significant as phosphate conjugates had not been previously observed as urinary end products. The compound's relation to bladder cancer in certain species upon ingestion of 2-naphthylamine was also noted (Troll, Belman, & Nelson, 1959).
Environmental and Health Impact
The broader category of organophosphate esters (OPEs), which include compounds similar to this compound, have been investigated for their impact on human health, particularly in children. Studies revealed concerns about reproductive toxicity, carcinogenicity, and neurotoxicity. The research highlighted the widespread presence of OPEs in consumer products and their subsequent environmental and health impacts (He et al., 2018).
Phosphate Sensing and Signaling
Studies have explored the use of compounds related to this compound in phosphate sensing. These compounds were able to selectively discriminate and signal various phosphates in aqueous solutions, indicating potential applications in biological and chemical sensing technologies (Ambrosi et al., 2009).
Plant Growth and Chlorophyll Formation
Research on bisphosphonates, which are structurally related to this compound, demonstrated their effect on root growth and chlorophyll formation in Arabidopsis thaliana seedlings. These findings suggest potential agricultural applications, such as herbicides or growth regulators (Manzano et al., 2012).
Drug Delivery and Biochemical Applications
Bisphosphonates, related to this compound, have been studied for their roles in drug delivery systems, particularly in the context of bisphosphonate-functionalized calcium phosphates. These systems aim to deliver drugs to specific sites in the body, such as bones, to minimize side effects (Bigi & Boanini, 2018).
Toxicity and Biocompatibility Studies
The toxicity and biocompatibility of various bisphosphate compounds, including those structurally similar to this compound, have been a focus of study. For instance, the cyto-toxicity and biocompatibility of choline phosphate ionic liquids were assessed for their potential in pharmaceutical applications (Weaver et al., 2010).
将来の方向性
作用機序
Target of Action
Bis(2-aminoethyl) hydrogen phosphate, also known as bis(2-aminoethyl)amine, primarily targets interleukin-6 (IL-6) . IL-6 is a cytokine that plays a crucial role in immune response, inflammation, and hematopoiesis .
Mode of Action
The compound interacts with its target, IL-6, by reducing its levels . This interaction results in a decrease in the concentration of IL-6, which are strong pro-inflammatory particles .
Biochemical Pathways
It is known that the compound’s action on il-6 can influence various immune and inflammatory responses, given the role of il-6 in these processes .
Result of Action
The primary result of the action of this compound is the reduction of IL-6 levels . This can lead to a decrease in inflammation and immune response, given the role of IL-6 in these processes .
生化学分析
Biochemical Properties
Bis(2-aminoethyl) hydrogen phosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and biomolecules, influencing their activity and function. For instance, it is known to interact with phosphatases, which are enzymes that remove phosphate groups from molecules. This interaction can modulate the activity of these enzymes, affecting various cellular processes. Additionally, this compound can bind to proteins, altering their conformation and function. These interactions are crucial for maintaining cellular homeostasis and regulating metabolic pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression and protein synthesis. This compound also affects cellular metabolism by altering the activity of metabolic enzymes, which can impact energy production and utilization within the cell. These effects are essential for understanding the role of this compound in cellular physiology .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes, leading to their inhibition or activation. For instance, it may inhibit phosphatases by binding to their active sites, preventing them from dephosphorylating substrates. This inhibition can result in the accumulation of phosphorylated proteins, which can alter cellular signaling and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding how this compound exerts its effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At high doses, it can be toxic and cause adverse effects, including cell death and tissue damage. Studies have shown that there is a threshold dose beyond which the toxic effects of this compound become apparent. Understanding the dosage effects of this compound is crucial for its safe and effective use in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can be phosphorylated by kinases, leading to the formation of phosphorylated intermediates that participate in metabolic reactions. These interactions are essential for maintaining cellular energy balance and regulating metabolic processes. Additionally, this compound can influence the levels of metabolites, such as ATP and NADH, which are critical for cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of this compound, ensuring its availability for biochemical reactions. For instance, transporters in the cell membrane can actively transport this compound into the cell, while binding proteins can sequester it in specific cellular compartments. These transport and distribution mechanisms are crucial for understanding how this compound exerts its effects on cellular function .
特性
IUPAC Name |
bis(2-aminoethyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13N2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKVIEIYYUANJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)OCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209766 | |
| Record name | Bis(2-aminoethyl) hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6094-81-1 | |
| Record name | Ethanol, 2-amino-, hydrogen phosphate (ester) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6094-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-aminoethyl) hydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-aminoethyl) hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-aminoethyl) hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


